2,3-Diaminosuccinic acid

Übersicht

Beschreibung

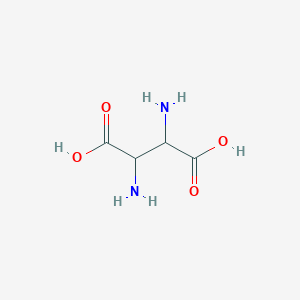

2,3-Diaminosuccinic acid is an organic compound with the molecular formula C4H8N2O4. It is also known as meso-2,3-diaminosuccinic acid. This compound is characterized by the presence of two amino groups and two carboxyl groups, making it a diamino dicarboxylic acid. It is a crystalline solid that is soluble in water and has a melting point of approximately 304°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Diaminosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with ammonia, followed by hydrogenation. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of specific microorganisms that can convert substrates like glucose into the desired compound. This biotechnological approach is favored for its efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diaminosuccinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo acids.

Reduction: Reduction reactions can convert it into amino alcohols.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Produces oxo acids.

Reduction: Yields amino alcohols.

Substitution: Results in substituted diamino acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : 2,3-Diaminosuccinic acid serves as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis. This application is crucial for developing pharmaceuticals and other biologically active compounds .

- Metal Chelation : The compound acts as a chelating agent for transition metals, facilitating various chemical reactions and enhancing the stability of metal complexes .

Biology

- Metabolic Pathways : Research indicates that this compound may influence metabolic pathways due to its structural similarity to isocitric acid, an intermediate in the tricarboxylic acid cycle. This suggests potential roles in energy production and cellular metabolism .

- Enzyme Interactions : Studies have shown that this compound can modulate enzyme activities, impacting substrate specificity and enhancing the activity of certain enzymes compared to their wild-type forms .

Medicine

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating various diseases, including its potential antitumor activity demonstrated in cancer cell lines . Complexes formed with palladium(II) have shown promising cytotoxic effects against specific cancer types .

Antitumor Activity

A study investigated the antitumor effects of palladium(II) complexes with diamino succinates on cancer cell lines such as MDA-MB468 and HL-60. The results indicated significant DNA binding capabilities and cytotoxic effects at specific concentrations, highlighting the potential of these complexes in cancer therapy .

Enzyme Activity Modulation

Research involving d-amino acid dehydrogenase revealed that this compound could significantly alter substrate specificity and enhance enzyme activity compared to wild-type enzymes. This modulation is critical for applications in metabolic engineering and synthetic biology .

Synthesis Applications

The compound has been utilized as a chiral building block in asymmetric synthesis for pharmaceuticals like Tamiflu. This application underscores its importance in drug development and synthesis .

Wirkmechanismus

The mechanism of action of 2,3-diaminosuccinic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as D-aspartate oxidase, leading to the production of ammonia and other metabolites. These interactions are crucial for understanding its role in amino acid metabolism and its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Diaminobutyric acid

- 2,6-Diaminopimelic acid

- Aspartic acid

Comparison: 2,3-Diaminosuccinic acid is unique due to its specific arrangement of amino and carboxyl groups, which confer distinct chemical properties and reactivity. Unlike 2,4-diaminobutyric acid and 2,6-diaminopimelic acid, this compound has a meso form, making it optically inactive. This unique structure allows it to participate in specific biochemical pathways and reactions that are not accessible to its structural analogs .

Biologische Aktivität

Overview

2,3-Diaminosuccinic acid (2,3-DAS) is a dicarboxylic amino acid characterized by two amino groups located at the 2 and 3 positions of the succinic acid backbone. This compound exists in two stereoisomeric forms: meso-2,3-diaminosuccinic acid and dl-2,3-diaminosuccinic acid. Its unique structure contributes to a variety of biological activities, making it a subject of interest in biochemical research and potential therapeutic applications.

Structural Similarity and Interaction

2,3-DAS is structurally similar to isocitric acid, an intermediate in the tricarboxylic acid (TCA) cycle. This similarity suggests that it may interact with enzymes involved in energy metabolism and influence various biochemical pathways. The compound's potential to affect cellular processes is hypothesized to stem from its ability to bind to biomolecules, modulate enzyme activity, and alter gene expression.

Biochemical Pathways

Research indicates that 2,3-DAS may participate in metabolic pathways related to energy production. It is believed to influence cellular metabolism by interacting with metabolic enzymes or cofactors, thereby affecting metabolic flux and metabolite levels. Additionally, its involvement in cell signaling pathways may contribute to its biological effects.

Antimicrobial Properties

Studies have shown that 2,3-DAS exhibits antimicrobial effects against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research has indicated that 2,3-DAS may possess neuroprotective properties , potentially offering benefits in neurodegenerative conditions. Its ability to modulate oxidative stress and inflammatory responses in neural cells has been a focus of investigation.

Case Studies and Experimental Findings

- In Vivo Studies : A study demonstrated that 2,3-DAS significantly reduced blood glucose levels in diabetic mice models. This effect was attributed to its role in enhancing insulin secretion and improving glucose metabolism .

- Cellular Studies : In MIN6 pancreatic beta cells treated with 2,3-DAS, researchers observed an increase in ATP concentration and enhanced calcium influx upon glucose stimulation. These findings suggest that 2,3-DAS may enhance insulin secretion mechanisms through cellular metabolic modulation .

Research Applications

The diverse biological activities of 2,3-DAS have led to various applications across multiple fields:

- Chemistry : Used as a chiral building block for synthesizing complex molecules.

- Biology : Investigated for its role in metabolic pathways and enzyme interactions.

- Medicine : Explored for potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.

- Industry : Utilized in the production of pharmaceuticals and other chemicals.

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.